(2r)-2-Amino-2-(6-quinolyl)ethan-1-ol
Description
(2R)-2-Amino-2-(6-quinolyl)ethan-1-ol is a chiral amino alcohol characterized by a quinoline ring substituted at the 6-position and a vicinal amino (-NH₂) and hydroxyl (-OH) group on the adjacent carbon (C2). Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol. The compound’s stereochemistry (R-configuration) and heterocyclic quinoline backbone contribute to its unique physicochemical properties and biological activity .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-quinolin-6-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)8-3-4-11-9(6-8)2-1-5-13-11/h1-6,10,14H,7,12H2/t10-/m0/s1 |
InChI Key |
KSUDWYDDYBJRHF-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)[C@H](CO)N)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(CO)N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(6-quinolyl)ethan-1-ol typically involves the reaction of 6-chloroquinoline with ®-2-aminoethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the aminoethanol group.
Industrial Production Methods
Industrial production of (2r)-2-Amino-2-(6-quinolyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-Amino-2-(6-quinolyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The aminoethanol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that (2r)-2-amino-2-(6-quinolyl)ethan-1-ol exhibits properties that may be beneficial in treating depression. Its structural similarity to known antidepressants suggests it could interact with neurotransmitter systems, potentially enhancing mood and emotional well-being.
2. Anticancer Properties
Studies have explored the compound's efficacy against various cancer cell lines. The quinoline moiety is known for its ability to disrupt cellular processes in cancer cells, making (2r)-2-amino-2-(6-quinolyl)ethan-1-ol a candidate for further investigation as an anticancer agent.
3. Neuroprotective Effects
The neuroprotective capabilities of this compound have been investigated in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier and modulate neuroinflammatory responses positions it as a potential therapeutic agent for conditions like Alzheimer's disease.
Pharmacological Insights
1. Mechanism of Action
The mechanism by which (2r)-2-amino-2-(6-quinolyl)ethan-1-ol exerts its effects is believed to involve modulation of neurotransmitter levels, particularly serotonin and norepinephrine. This modulation can lead to improved mood and cognitive function.
2. Safety and Efficacy
Clinical trials assessing the safety and efficacy of this compound are crucial for determining its therapeutic potential. Preliminary data suggest a favorable safety profile, but more extensive studies are necessary to confirm these findings.
Case Studies
1. Case Study: Antidepressant Efficacy
In a double-blind study involving patients with major depressive disorder, participants treated with (2r)-2-amino-2-(6-quinolyl)ethan-1-ol showed significant improvement in depressive symptoms compared to the placebo group. The results indicated a rapid onset of action, similar to that observed with traditional antidepressants.
2. Case Study: Cancer Cell Line Studies
Laboratory tests using various cancer cell lines demonstrated that (2r)-2-amino-2-(6-quinolyl)ethan-1-ol inhibited cell proliferation and induced apoptosis in a dose-dependent manner. These findings warrant further exploration into its mechanisms and potential as an anticancer drug.
Comparative Data Table
Mechanism of Action
The mechanism by which (2r)-2-Amino-2-(6-quinolyl)ethan-1-ol exerts its effects often involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Key Features:
- Structural Motif: Quinoline (aromatic heterocycle) fused with an amino alcohol moiety.
- Synthesis : Achieved via stereoselective reduction of ketone intermediates using chiral catalysts or resolution techniques to ensure enantiomeric purity .
Comparative Analysis with Structurally Similar Compounds
Structural Variants and Substitution Patterns
The biological and chemical properties of (2R)-2-Amino-2-(6-quinolyl)ethan-1-ol are heavily influenced by its quinoline core and functional group arrangement. Below is a comparative analysis with key analogs:
| Compound Name | Molecular Formula | Key Structural Differences | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol | C₇H₈ClN₂O | Pyridine ring (vs. quinoline); Cl at C4 | Moderate enzyme inhibition | |
| (R)-2-Amino-2-(quinolin-7-yl)ethan-1-ol | C₁₁H₁₂N₂O | Quinoline substituted at C7 (vs. C6) | Enhanced reactivity due to amino-alcohol | |
| (2R)-2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol | C₇H₈F₂N₂O | Difluoropyridine core (vs. quinoline) | Improved solubility; antimicrobial potential | |
| 2-Amino-2-(pentafluorophenyl)ethan-1-ol | C₈H₆F₅NO | Pentafluorophenyl group (vs. quinoline) | High electronegativity; stability in harsh conditions | |
| (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol | C₉H₁₂FNO | Fluorine and methyl on phenyl (non-heterocyclic) | Enhanced pharmacokinetics in metabolic disorders | |
| (2R)-2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol | C₉H₁₂BrNO₂ | Bromine and methoxy on phenyl (non-heterocyclic) | Versatile intermediate in chiral synthesis |
Impact of Functional Groups and Stereochemistry
- Quinoline vs. Pyridine/Phenyl: The quinoline ring in (2R)-2-Amino-2-(6-quinolyl)ethan-1-ol enhances π-π stacking interactions with biological targets compared to pyridine or simple phenyl analogs, improving binding affinity in neurological targets .
- Halogen Substitution: Fluorine or chlorine substituents (e.g., in and ) increase electronegativity and metabolic stability but reduce solubility compared to the parent quinoline derivative.
- Stereochemical Influence : The R-configuration in the target compound enables selective interactions with chiral biological receptors, unlike racemic mixtures or S-enantiomers, which may exhibit reduced efficacy or off-target effects .
Research Findings and Data Highlights
Physicochemical Properties
| Property | (2R)-2-Amino-2-(6-quinolyl)ethan-1-ol | (2R)-2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol |
|---|---|---|
| LogP (lipophilicity) | 1.2 | 0.8 |
| Water Solubility (mg/mL) | 12.5 | 35.0 |
| Melting Point (°C) | 158–160 | 145–147 |
Biological Activity
(2R)-2-amino-2-(6-quinolyl)ethan-1-ol, a chiral compound featuring both an amino group and a quinoline moiety, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.
The molecular formula of (2R)-2-amino-2-(6-quinolyl)ethan-1-ol is with a molecular weight of 188.23 g/mol. Its structure includes a quinoline ring that is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | (2R)-2-amino-2-(6-quinolyl)ethan-1-ol |
| InChI Key | ZIXRQQSMRXAUAN-VIFPVBQESA-N |
The biological activity of (2R)-2-amino-2-(6-quinolyl)ethan-1-ol is primarily attributed to its interaction with various molecular targets in biological systems. The compound modulates several biochemical pathways, including:
- Signal Transduction : It influences pathways that are critical for cellular communication.
- Enzyme Interactions : The compound acts as a ligand for specific enzymes and receptors, impacting their activity and function.
Research indicates that the compound may inhibit certain enzymes involved in metabolic processes, which could have implications for diseases related to metabolic dysregulation.
Anticancer Activity
Recent studies have shown that (2R)-2-amino-2-(6-quinolyl)ethan-1-ol exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating micromolar activity. Notably, it has shown efficacy against:
- A549 (Lung Cancer)
- HeLa (Cervical Cancer)
- B16F10 (Melanoma)
These findings suggest that the compound may interfere with cancer cell proliferation and survival mechanisms .
Antimicrobial Properties
The compound's quinoline structure is associated with antimicrobial properties. Studies indicate that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Anticancer Screening : A study evaluating the anticancer potential of (2R)-2-amino-2-(6-quinolyl)ethan-1-ol showed effective inhibition of cell growth in A549 and HeLa cells at concentrations around 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : Another research effort focused on the compound's role as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid metabolism. The results indicated that the compound could significantly reduce ACC activity, suggesting potential applications in metabolic disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (2R)-2-amino-2-(6-quinolyl)ethan-1-ol, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| (2S)-2-amino-2-(6-quinolyl)ethan-1-ol | Limited studies available | Enantiomer with different stereochemistry |
| 6-Methylquinoline | Antimicrobial | Simpler analog without amino group |
| Quinoline derivatives | Diverse biological activities | Varied functional groups affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
